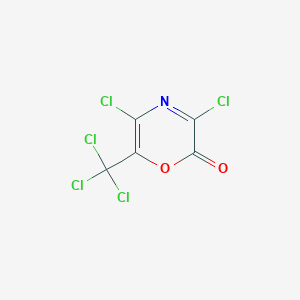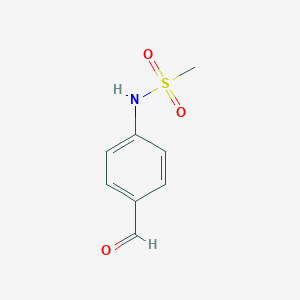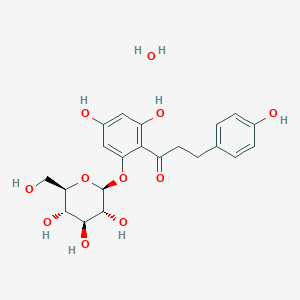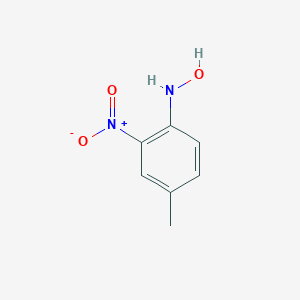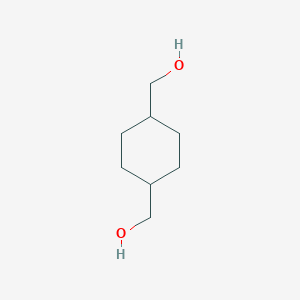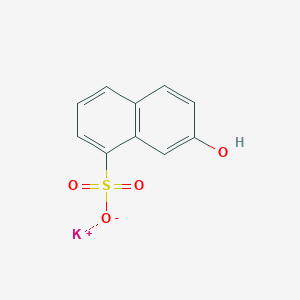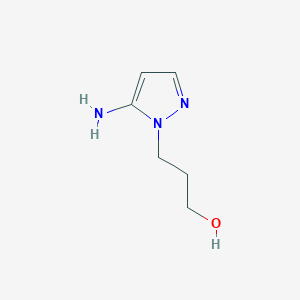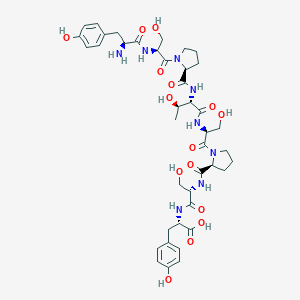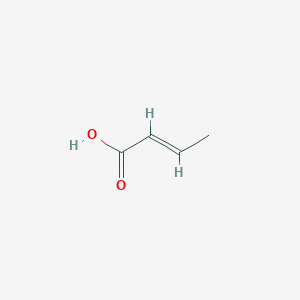
Crotonic acid
Overview
Description
Crotonic acid, also known as (2E)-but-2-enoic acid, is a short-chain unsaturated carboxylic acid described by the formula CH3CH=CHCO2H . It was erroneously thought to be a saponification product of croton oil . It crystallizes as colorless needles from hot water . It has a similar odor to that of butyric acid .
Synthesis Analysis
Crotonic acid can be produced industrially by the oxidation of crotonaldehyde . A novel thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (PHB) for the selective production of crotonic acid . The conditions adopted (170 °C, 150 mbar) were applied to pure PHB and PHB-enriched bacteria containing 60 and 30% of PHB, giving a recovery of crotonic acid of 92, 78, and 58%, respectively .Molecular Structure Analysis
The molecular weight of Crotonic acid is 86.090 g·mol−1 . The IUPAC Standard InChI is InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6) .Chemical Reactions Analysis
Crotonic acid can undergo a base-catalyzed depolymerization with the formation of crotonyl terminated polymeric entities as intermediates . The reaction leading to crotonic or 2-pentenoic acid as a product is an E1 elimination/dehydration reaction .Physical And Chemical Properties Analysis
Crotonic acid has a density of 1.02 g/cm3 . Its melting point ranges from 70 to 73 °C (158 to 163 °F; 343 to 346 K), and its boiling point ranges from 185 to 189 °C (365 to 372 °F; 458 to 462 K) .Scientific Research Applications
Comprehensive Analysis of Crotonic Acid Applications in Scientific Research
Crotonic acid, with the chemical formula
C4H6O2 C_4H_6O_2 C4H6O2
, is a short-chain unsaturated carboxylic acid that has garnered attention for its diverse applications in scientific research. Below is a detailed analysis of unique applications of crotonic acid, each presented in a dedicated section.Synthesis of Bio-based Chemicals: Crotonic acid is utilized in the synthesis of bio-based chemicals through a novel thermolytic distillation process. This process involves the depolymerization of polyhydroxybutyrate (PHB) to selectively produce crotonic acid . The efficiency of this method paves the way for sustainable production of crotonic acid, which serves as a versatile platform chemical in various green chemistry applications.
Photocatalyzed Hydroacylation: The photocatalytic addition of aliphatic and aromatic aldehydes to crotonic acid under solar-simulated light irradiation is a significant application. This process, promoted by tetrabutylammonium decatungstate (TBADT), triggers the in situ formation of acyl radicals, leading to hydroacylation via radical conjugate addition . This method is instrumental in creating value-added chemicals with high yields.
Western Blotting in Molecular Biology: In molecular biology, crotonic acid has been developed as a method to inhibit horseradish peroxidase (HRP) in sequential detections of chemiluminescent western blotting without losing transferred proteins . This application is crucial for researchers conducting multiple protein detections on the same membrane, enhancing the efficiency of the western blotting technique.
Production of Crotonic Acid Hydrogels: Crotonic acid is used in the copolymerization process to create crosslinked crotonic acid hydrogels. These hydrogels are designed for the controlled release of fertilizers and drugs, contributing to the prevention of environmental pollution . The application in slow-release formulations is particularly relevant in agriculture and pharmaceuticals.
Allelopathic Interactions in Agriculture: The herbicidal properties of crotonic acid play a role in allelopathic interactions within seeds, inhibiting the growth of various plant species. This application is significant in understanding the autotoxic factors that affect seed germination and plant development, providing insights into natural weed control methods .
Industrial Production and Environmental Sustainability: Metabolic engineering of the yeast Yarrowia lipolytica has enabled the environmentally friendly and large-scale industrial production of crotonic acid. Genetic modifications have led to significant yield improvements, making the production process more sustainable and cost-effective .
Organic Synthesis for Pharmaceuticals and Polymers: Crotonic acid’s reactivity and unique chemical properties make it a valuable compound in organic synthesis. It is widely used in the creation of pharmaceuticals, fragrances, and polymers, showcasing its versatility and importance in chemical manufacturing .
Research on Physical and Chemical Properties: Crotonic acid’s physical and chemical properties are subjects of ongoing research. Studies on its crystallization, reactivity with various agents, and conversion into other compounds provide fundamental knowledge that supports its diverse applications in scientific research .
Mechanism of Action
Target of Action
Crotonic acid, a short-chain unsaturated carboxylic acid It’s known that short-chain fatty acids like crotonic acid can be converted to their cognate acyl-coas , which are crucial intermediates in various metabolic pathways.
Mode of Action
For instance, crotonic acid can add hydrogen bromide to form 3-bromobutyric acid . It can also react with alkaline potassium permanganate solution to afford 2,3-dihydroxybutyric acid . These reactions suggest that crotonic acid can interact with other molecules and undergo transformations, potentially influencing various biochemical processes.
Biochemical Pathways
Crotonic acid is involved in several biochemical pathways. It’s produced industrially by the oxidation of crotonaldehyde . It can also be formed during the distillation of 3-hydroxybutyric acid . Furthermore, crotonic acid is known to participate in the reverse β-oxidation (rBOX) pathways , which enable iterative non-decarboxylative elongation of carbon molecules of varying chain lengths and functional groups with only four core enzymes and no ATP requirement .
Pharmacokinetics
It’s known that crotonic acid is soluble in water and many organic solvents , which suggests that it may have good bioavailability.
Safety and Hazards
Future Directions
The high efficiency of the developed process for the production of crotonic acid poses the basis for a drop-in production of bio-based crotonic acid . Its versatility as a platform chemical has been investigated through a photochemical approach . The discovery of new enzymes, alongside the push to make chemical processes more sustainable, has resulted in increased industrial interest in the use of biocatalytic processes to produce high-value and chiral precursor chemicals .
properties
IUPAC Name |
(E)-but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQCZJRKDOVOX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2, Array | |
| Record name | CROTONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/474 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CROTONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | crotonic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Crotonic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880973 | |
| Record name | (E)-Crotonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour | |
| Record name | CROTONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/474 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Crotonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4536 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | But-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CROTONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | (E)-2-Butenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1370/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C | |
| Record name | Butenoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CROTONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | But-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CROTONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c. | |
| Record name | CROTONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/474 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CROTONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CROTONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Butenoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CROTONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | But-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CROTONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | (E)-2-Butenoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1370/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02 | |
| Record name | CROTONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CROTONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
2.97 (air= 1), Relative vapor density (air = 1): 2.97 | |
| Record name | CROTONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CROTONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24 | |
| Record name | CROTONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CROTONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
Crotonic acid | |
Color/Form |
MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID | |
CAS RN |
3724-65-0, 107-93-7 | |
| Record name | CROTONIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/474 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | trans-Crotonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Crotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Crotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butenoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CROTONIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-Crotonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-crotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Crotonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CROTONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW5WZZ4O5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CROTONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | But-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CROTONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
72 °C | |
| Record name | Butenoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02074 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CROTONIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | But-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CROTONIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the purity of bio-based crotonic acid compare to that obtained through petrochemical routes?
A1: Bio-based crotonic acid production through PHB pyrolysis often yields a higher purity product compared to industrial methods []. For instance, pyrolysis of PHB biomass has been reported to produce approximately 87% trans-crotonic acid [], a significant improvement over conventional techniques.
Q2: How does pre-treatment of PHB with NaOH impact crotonic acid production?
A2: Treating PHB with a mild NaOH solution prior to pyrolysis has been shown to increase the purity of the resulting crotonic acid [, ]. This is attributed to several factors: * Increased PHB Purity: NaOH treatment enhances PHB purity, which directly improves the final crotonic acid purity []. * Lower Molar Mass PHB: NaOH treatment reduces PHB molar mass, forming lower molar mass PHB with a crotonyl chain-end. This accelerates the β-chain scission of PHB into crotonic acid [, ]. * Initiation of α-Deprotonation: The presence of Na+ ions from NaOH initiates α-deprotonation of PHB, promoting the formation of unsaturated crotonic acid [].
Q3: What role do metal compounds play in the pyrolysis of NaOH-treated PHB for crotonic acid production?
A3: Introducing metal compounds, particularly alkaline earth compounds, during pyrolysis further improves the selectivity of PHB degradation into crotonic acid []. MgCl2 has been observed to be particularly effective, yielding crotonic acid with 92% purity []. Smaller cation size generally correlates with higher crotonic acid production due to their influence on the degradation process [].
Q4: What are the molecular formula and weight of crotonic acid?
A4: The molecular formula of crotonic acid is C4H6O2, and its molecular weight is 86.09 g/mol [].
Q5: What are the key structural features of crotonic acid?
A5: Crotonic acid is an unsaturated carboxylic acid containing a four-carbon chain. It exists as two isomers, cis (isocrotonic acid) and trans (crotonic acid), with the trans isomer being more stable and commonly found [, , , ]. The trans configuration of crotonic acid has been confirmed through X-ray crystallography, revealing a planar molecular structure with a trans orientation around the C=C bond [].
Q6: What spectroscopic techniques are used to characterize crotonic acid?
A6: Crotonic acid and its derivatives can be characterized using various spectroscopic methods, including:* Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying functional groups and studying the adsorption of crotonic acid on various surfaces, including metal oxides like SiO2, TiO2, and ZrO2 [, ]. * Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and dynamics of crotonic acid, including the differentiation between its isomers []. * Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps determine the concentration of crotonic acid in solutions and study its photochemical reactions [].
Q7: How does UV irradiation affect crotonic acid?
A7: UV irradiation can induce isomerization reactions in crotonic acid. When isolated in matrices like argon, krypton, or nitrogen, UV light at specific wavelengths (e.g., 240-250 nm) can cause both s-cis to s-trans rotamerization within the E-crotonic acid form and E-crotonic acid to Z-crotonic acid conversion [, , ]. Notably, irradiation experiments in N2 matrices led to the observation of high-energy trans C-O conformers of both E- and Z-crotonic acids [].
Q8: Are there computational studies on crotonic acid?
A8: Yes, computational studies using density functional theory (DFT) have been employed to investigate the energetics of PHB depolymerization, a key step in crotonic acid production from this biopolymer []. These studies helped determine activation energies for the bond cleavage involved in PHB depolymerization, providing insights into the reaction mechanism. Furthermore, DFT calculations were used to study the gas-phase decarboxylation of crotonic acid, a crucial step in converting crotonic acid to propene [].
Q9: What are some applications of crotonic acid?
A9: Crotonic acid has a variety of industrial applications, including:* Hair styling products []* Insecticides []* Softening agent for synthetic rubber []* Plasticizer []* Precursor to industrially important chemicals: Crotonic acid is a valuable precursor to chemicals like propylene, butanol, acrylic acid, and maleic anhydride [].
Q10: How does crotonic acid react with acrylamide and 2-methyl-N-vinylimidazole in radical copolymerizations?
A10: Crotonic acid, despite not undergoing homopolymerization via radical reactions, can copolymerize with monomers like acrylamide and 2-methyl-N-vinylimidazole []. Interestingly, isocrotonic acid exhibits slightly higher reactivity than crotonic acid in these copolymerizations.
Q11: How do different factors influence the reactivity of crotonic acid in radical copolymerizations?
A11: The reactivity of crotonic acid and its isomer, isocrotonic acid, in radical copolymerizations is influenced by several factors beyond just thermodynamic stability []. These include:* Inductive effects: The electron-donating or withdrawing nature of substituents on the double bond can influence reactivity.* Resonance effects: Conjugation and resonance stabilization play a significant role in determining reactivity.* Steric effects: Bulky substituents can hinder the approach of other molecules, affecting reaction rates.
Q12: What is the significance of crotonic acid in understanding the Gloeobacter ligand-gated ion channel (GLIC)?
A12: Crotonic acid acts as an inhibitor of GLIC, a prokaryotic homolog of Cys-loop receptors found in multicellular organisms []. Studies suggest that crotonic acid binds to a specific region in the extracellular domain of GLIC, distinct from the main agonist binding site. This binding allosterically inhibits GLIC function, highlighting the presence of a transduction pathway from the orthosteric binding site to the channel pore [].
Q13: What is known about the safety of Vinyl Acetate/Crotonic Acid Copolymer in cosmetic applications?
A13: Vinyl Acetate/Crotonic Acid Copolymer is deemed safe for use as a cosmetic ingredient in hair sprays and other hair preparations at current product concentrations []. Toxicity studies in rats have shown relatively low toxicity in single oral doses []. Repeated insult patch tests in humans have also demonstrated minimal skin irritation or sensitization potential [].
Q14: What are the environmental implications of using crotonic acid?
A14: While crotonic acid offers a renewable route to valuable chemicals, its environmental impact and degradation pathways require further investigation []. Research focusing on ecotoxicological effects and strategies to mitigate potential negative impacts is crucial.
Q15: How can we promote sustainability in crotonic acid production and use?
A15: Several strategies can enhance the sustainability of crotonic acid:* Bio-based Production: Transitioning from petroleum-based to bio-based production using renewable resources like PHB [, , ].* Efficient Catalysts: Developing and implementing highly efficient catalysts to minimize waste and energy consumption during synthesis.* Recycling & Waste Management: Exploring effective recycling and waste management strategies for crotonic acid and its byproducts [].* Life Cycle Analysis: Conducting comprehensive life cycle assessments to evaluate the overall environmental impact of crotonic acid throughout its life cycle.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





